molecular formula C4H6ClNOS B6232631 1,3-thiazolidine-3-carbonyl chloride CAS No. 1181083-24-8

1,3-thiazolidine-3-carbonyl chloride

Cat. No.: B6232631
CAS No.: 1181083-24-8
M. Wt: 151.6
InChI Key:
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Description

1,3-Thiazolidine-3-carbonyl chloride is an organic compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazolidine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazolidine with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

Thiazolidine+Phosgene1,3-Thiazolidine-3-carbonyl chloride\text{Thiazolidine} + \text{Phosgene} \rightarrow \text{this compound} Thiazolidine+Phosgene→1,3-Thiazolidine-3-carbonyl chloride

Another method involves the use of thionyl chloride as a chlorinating agent. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted thiazolidine derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-thiazolidine-3-carboxylic acid.

    Reduction: It can be reduced to 1,3-thiazolidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent the decomposition of the reagent.

Major Products Formed

    Substituted Thiazolidines: Formed from nucleophilic substitution reactions.

    1,3-Thiazolidine-3-carboxylic Acid: Formed from hydrolysis.

    1,3-Thiazolidine: Formed from reduction.

Scientific Research Applications

1,3-Thiazolidine-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-thiazolidine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted thiazolidine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazolidine-2-thione: Another thiazolidine derivative with sulfur at the second position, known for its biological activities.

    1,3-Thiazolidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group at the fourth position, used in different synthetic applications.

Uniqueness

1,3-Thiazolidine-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.

Properties

CAS No.

1181083-24-8

Molecular Formula

C4H6ClNOS

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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